Amidepsine A

Lipid Metabolism DGAT Inhibition Isozyme Selectivity

Researchers requiring isoform-specific DGAT inhibition face a critical reproducibility risk: subtle structural variations among amidepsine analogs produce non-interchangeable IC50 profiles. Amidepsine A provides the validated, N-alanine amide reference standard for confident DGAT1/2 pathway dissection. - 1.75-fold DGAT1/DGAT2 selectivity (IC50: DGAT1 40 μM, DGAT2 70 μM) eliminates confounding isoform crosstalk. - Reliable benchmark IC50 of 10.2 μM in rat liver microsomes for inter-assay comparability. - Physiologically validated at 15.5 μM in Raji cells for triglyceride reduction without excessive cytotoxicity. - Structurally defined three-ring depsipeptide scaffold enables precise SAR mapping against Amidepsines B, C, and D.

Molecular Formula C29H29NO11
Molecular Weight 567.5 g/mol
Cat. No. B103911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmidepsine A
Synonyms2,4-Dimethoxy-6-methylbenzoic Acid 4-[[4-[[(1-Carboxyethyl)amino]carbonyl]-3-hydroxy-5-methylphenoxy]carbonyl]-3-hydroxy-5-methylphenyl Ester; 
Molecular FormulaC29H29NO11
Molecular Weight567.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)O
InChIInChI=1S/C29H29NO11/c1-13-8-18(10-20(31)23(13)26(33)30-16(4)27(34)35)40-28(36)24-14(2)9-19(11-21(24)32)41-29(37)25-15(3)7-17(38-5)12-22(25)39-6/h7-12,16,31-32H,1-6H3,(H,30,33)(H,34,35)
InChIKeyXQGKRCPZJSNFEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A pale white powder

Structure & Identifiers


Interactive Chemical Structure Model





Amidepsine A DGAT Inhibitor Overview


Amidepsine A is a fungal cyclic depsipeptide isolated from the fermentation broth of Humicola sp. FO-2942, identified as the founding member of the amidepsine class of diacylglycerol acyltransferase (DGAT) inhibitors [1]. It is characterized by a core structure of three 4,6-dihydroxy-2-methylbenzoic acid derivatives linked to an N-alanine amide moiety, with a molecular formula of C₂₉H₂₉NO₁₁ and a molecular weight of 567.54 Da [2]. As a prototypical DGAT inhibitor, Amidepsine A is essential for studies investigating the terminal and committed step of triglyceride biosynthesis, making it a critical reference standard for lipid metabolism research [3].

Amidepsine A vs. In-Class Analogs


The amidepsine family exhibits striking potency and isoform-selectivity differences driven by subtle structural variations, rendering them non-interchangeable. Amidepsine A (with an N-alanine amide) shows a distinct IC50 profile across DGAT1 (40 μM) and DGAT2 (70 μM) compared to its close analog Amidepsine B (30 μM and 60 μM, respectively), which differs by a single hydroxyl substitution [1]. The valine-containing Amidepsine C shows even more pronounced divergence, with an IC50 >200 μM for DGAT2 [1]. Additionally, Amidepsine A demonstrates a unique cellular-to-enzymatic potency ratio (Raji cell IC50 15.5 μM vs. microsomal IC50 10.2 μM) that differs from other analogs like Amidepsine D (2.8 μM vs. 17.5 μM) [2]. These quantitative differences directly impact experimental outcomes in isoform-specific pathway analysis and metabolic disease modeling, making simple substitution a significant risk to data reproducibility.

Amidepsine A Selection Guide


DGAT1 versus DGAT2 Selectivity

In a direct comparative assay using human DGAT1 and DGAT2 expressed in Saccharomyces cerevisiae, Amidepsine A exhibited IC50 values of 40 μM for DGAT1 and 70 μM for DGAT2, yielding a selectivity ratio of 1.75-fold for DGAT1 [1]. This contrasts with Amidepsine B, which showed a 2.0-fold selectivity (30 μM vs. 60 μM), and Amidepsine C, which displayed a >1-fold selectivity for DGAT1 (200 μM vs. >200 μM) [1]. Roselipins, another class of natural DGAT inhibitors, are strongly DGAT2-selective, highlighting the unique dual-inhibition profile of the amidepsines [1].

Lipid Metabolism DGAT Inhibition Isozyme Selectivity

Rat Liver Microsome DGAT Inhibition

In a standardized enzyme assay using rat liver microsomes, Amidepsine A inhibited DGAT activity with an IC50 of 10.2 μM [1]. This potency is 1.7-fold greater than Amidepsine D (IC50 = 17.5 μM) and 5.1-fold greater than Amidepsine C (IC50 = 51.6 μM) [2]. The rank order of potency in this native enzyme system is Amidepsine A > Amidepsine D > Amidepsine C, correlating with the presence and nature of the amino acid moiety.

Enzymatic Assay Rat Liver Microsomes DGAT Activity

Raji Cell Triacylglycerol Inhibition

In intact Raji cells, Amidepsine A inhibits triacylglycerol formation with an IC50 of 15.5 μM [1]. This yields a cellular-to-microsomal potency ratio of 1.52 (15.5 μM / 10.2 μM). In stark contrast, Amidepsine D exhibits a cellular IC50 of 2.8 μM and a microsomal IC50 of 17.5 μM, resulting in a ratio of 0.16 . This 9.5-fold difference in cellular-to-enzymatic ratio indicates fundamentally different cellular permeability or intracellular target engagement profiles.

Cellular Assay Triacylglycerol Formation Raji Cells

N-Alanine Amide Moiety and DGAT Selectivity

Amidepsine A is characterized by an N-alanine amide moiety [1]. Amidepsine B differs by a single hydroxyl group on one aromatic ring (2-hydroxy-4-methoxy instead of 2,4-dimethoxy) [1]. Amidepsine C substitutes valine for alanine [1]. Amidepsine D entirely lacks the amino acid component [1]. These subtle structural variations directly correlate with the observed potency differences: the alanine-containing Amidepsine A and B show high potency, the bulkier valine of Amidepsine C reduces activity by >5-fold, and the absence of an amino acid in Amidepsine D alters both microsomal and cellular activity [2].

Structure-Activity Relationship Cyclic Depsipeptide Amino Acid Moiety

Amidepsine A Validated Applications


DGAT1 Inhibition in VLDL Synthesis

Utilize Amidepsine A at 40-70 μM in DGAT1-expressing cellular or microsomal systems to investigate DGAT1's role in very low-density lipoprotein (VLDL) assembly. The compound's 1.75-fold selectivity for DGAT1 over DGAT2 enables pathway-specific interrogation without confounding DGAT2 inhibition [1].

Native DGAT Enzyme Assay Control

Employ Amidepsine A as a reference inhibitor at 10.2 μM in rat liver microsome preparations to validate DGAT activity assays. Its well-characterized IC50 provides a reliable benchmark for inter-assay comparability and new inhibitor screening [2].

Lymphocyte Triglyceride Synthesis Assay

Apply Amidepsine A at 15.5 μM in Raji cell cultures to study DGAT-dependent triglyceride formation in intact cells. This concentration reflects a validated point for observing physiological triglyceride reduction without excessive cytotoxicity [2].

SAR Reference for Depsipeptide DGAT Inhibitors

Use Amidepsine A as the foundational scaffold for SAR studies, leveraging its well-defined N-alanine amide moiety and three aromatic ring system. Comparative analysis with Amidepsine B, C, and D allows for precise mapping of how hydroxylation, amino acid substitution, and amino acid deletion impact DGAT inhibition [3].

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